molecular formula C22H23NO4 B13258448 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid

Cat. No.: B13258448
M. Wt: 365.4 g/mol
InChI Key: HRZQBWKSGKBBSP-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a hexanoic acid backbone with a methylidene group (CH₂=CH–) at position 4 and an Fmoc group protecting the α-amine . The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The methylidene group introduces unsaturation into the side chain, which can influence conformational flexibility, reactivity, and interactions in peptide sequences.

Applications likely include peptide backbone modification, conjugation, or incorporation into biomaterials requiring tailored steric or electronic properties.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenehexanoic acid

InChI

InChI=1S/C22H23NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

HRZQBWKSGKBBSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and structures. The Fmoc group ensures that the amino group is protected during the synthesis, allowing for the selective formation of peptide bonds .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, which are essential for studying biochemical processes and developing new drugs.

    Biology: Facilitates the study of protein-protein interactions, enzyme functions, and cellular signaling pathways.

    Medicine: Plays a crucial role in the development of peptide-based therapeutics for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high precision .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with unsaturated or functionalized side chains. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes
Target Compound : 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid C₂₃H₂₃NO₄ 383.44 Not explicitly listed Hexanoic acid backbone; methylidene at C4 Peptide modification, SPPS
Fmoc-4,5-dehydro-Leu-OH () C₂₂H₂₁NO₄ 363.41 131177-58-7 Pent-4-enoic acid backbone; shorter chain Mimics leucine with constrained conformation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid () C₂₁H₂₂N₄O₄ 394.42 159610-89-6 Azido group at C6; potential for click chemistry Bioconjugation, functionalized peptides
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid () C₂₀H₁₉NO₆ 369.37 1053239-17-0 Methoxy-oxo group at C4; aspartic acid analog Enzyme inhibitor studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid () C₂₃H₂₅NO₄ 391.45 Not listed Branched dimethyl groups at C2 and C4 Steric hindrance in peptide design

Key Observations:

Chain Length and Unsaturation: The target compound’s hexanoic acid chain provides greater flexibility compared to shorter analogs like Fmoc-4,5-dehydro-Leu-OH (pentenoic acid) . The methylidene group (CH₂=CH–) may enhance π-π interactions in peptide assemblies. In contrast, azido- or methoxy-oxo derivatives () introduce polar or reactive handles for post-synthetic modifications .

The methylidene group in the target compound balances rigidity and reactivity, making it suitable for applications requiring controlled conformational dynamics.

Synthesis and Handling :

  • Most Fmoc-protected compounds are synthesized with >95% purity . However, safety data () highlight gaps in ecological and toxicological profiles, necessitating careful handling .

Applications :

  • Azido derivatives () are prioritized for bioconjugation via click chemistry, while shorter-chain unsaturated analogs () are used in foldamer design .
  • The target compound’s extended chain and unsaturation may suit biomaterials or peptide-drug conjugates requiring hydrophobic interactions.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid, commonly referred to as Fmoc-D-Lys(Mtt)-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid
  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 198544-94-4

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The fluorenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in Mycobacterium tuberculosis, indicating potential anti-bacterial properties .
  • Antiproliferative Activity : Research indicates that derivatives of fluorenone can act as topoisomerase inhibitors, affecting cancer cell proliferation .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Biological Activity Summary

The following table summarizes the biological activities reported for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid and related compounds:

Biological ActivityDescriptionReferences
AntibacterialInhibits growth of Mycobacterium tuberculosis
AntiproliferativeActs as a type I topoisomerase inhibitor
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits fatty acid biosynthesis pathways

Case Studies

  • Antimicrobial Activity : A study focused on the synthesis of fluorenone derivatives demonstrated that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural modifications were crucial for enhancing bioactivity .
  • Cancer Research : A series of fluorenone derivatives were tested for antiproliferative effects on cancer cell lines. The introduction of specific alkyl groups improved their efficacy as topoisomerase inhibitors, suggesting that structural optimization can lead to more potent anticancer agents .
  • Oxidative Stress Models : Research has shown that fluorenone derivatives possess antioxidant properties, which were evaluated using various in vitro models. These compounds effectively scavenge free radicals and reduce cellular damage caused by oxidative stress .

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